molecular formula C8H14O3 B6147869 2-methyl-2-(oxolan-3-yl)propanoic acid CAS No. 1533545-45-7

2-methyl-2-(oxolan-3-yl)propanoic acid

Cat. No.: B6147869
CAS No.: 1533545-45-7
M. Wt: 158.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Context and Significance of the 2-Methyl-2-(oxolan-3-yl)propanoic Acid Scaffold

The structure of this compound is characterized by a central quaternary carbon atom, which is substituted with a methyl group, a carboxylic acid group, and a 3-substituted oxolane (tetrahydrofuran) ring. The oxolane ring is a prevalent feature in numerous natural products and FDA-approved drugs, valued for its ability to influence a molecule's polarity and metabolic stability. nih.gov The presence of the 3-substituted oxolane, as opposed to the more common 2-substituted variant, offers a different spatial arrangement of the heterocyclic oxygen, which can be crucial for specific molecular interactions.

The propanoic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules. The gem-dimethyl group on the alpha-carbon to the carboxylate introduces steric hindrance, which can influence the molecule's conformational preferences and reactivity.

Table 1: Key Structural Features of this compound

FeatureDescription
Core Structure Propanoic acid
Key Substituents A methyl group and an oxolan-3-yl group at the C2 position
Chirality The C3 position of the oxolane ring is a stereocenter
Functional Groups Carboxylic acid, Ether (within the oxolane ring)

Current Standing and Emerging Importance as a Chiral Building Block in Organic Synthesis

Chiral building blocks are indispensable tools in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. The tetrahydrofuran (B95107) motif, in particular, is a well-established component of many such building blocks. nih.gov While specific research on this compound is not extensively documented, the general importance of chiral substituted oxolanes points to its potential as a valuable synthetic intermediate. nih.govresearchgate.net

The stereocenter at the 3-position of the oxolane ring in this compound allows for the introduction of stereochemical diversity in target molecules. The synthesis of chiral 3-substituted tetrahydrofurans is an active area of research, with various methods being developed to control the stereochemistry at this position. google.com The ability to access enantiomerically pure forms of this building block would be critical for its application in asymmetric synthesis.

Scope and Research Trajectories Pertaining to this compound

Given the limited specific literature on this compound, current research trajectories can be inferred from broader trends in organic synthesis and medicinal chemistry.

Detailed Research Findings:

While direct research findings on this specific compound are sparse, related studies on similar structures provide valuable insights. For instance, the synthesis of chiral 4,4-dimethyltetrahydrofuran building blocks from pantolactone highlights the utility of the oxolane scaffold in creating analogues of existing drugs like amprenavir (B1666020) and empagliflozin. researchgate.net This suggests that this compound could be a valuable precursor for developing novel therapeutic agents.

Future research will likely focus on several key areas:

Enantioselective Synthesis: Developing efficient and scalable methods for the synthesis of both enantiomers of this compound is a primary objective. This would unlock its full potential as a chiral building block.

Methodology Development: Exploring new synthetic routes to construct the 2,2-disubstituted propanoic acid core attached to the 3-position of the oxolane ring will be crucial.

Application in Medicinal Chemistry: Investigating the incorporation of this scaffold into new drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The unique 3-substitution pattern of the oxolane may offer advantages in terms of receptor binding or metabolic profile compared to more common 2-substituted analogues.

Materials Science: The rigid, three-dimensional structure of this compound could also make it a candidate for applications in materials science, for example, in the synthesis of novel polymers or chiral ligands for catalysis.

Table 2: Potential Research Directions for this compound

Research AreaFocusPotential Impact
Asymmetric Synthesis Development of stereoselective routes to (R)- and (S)-enantiomers.Access to enantiopure building blocks for drug discovery.
Medicinal Chemistry Incorporation into bioactive molecules to improve properties.Discovery of new therapeutic agents with enhanced efficacy and safety.
Catalysis Use as a chiral ligand for asymmetric catalysis.Development of new catalytic systems for stereoselective transformations.

Properties

CAS No.

1533545-45-7

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 2 Oxolan 3 Yl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 2-Methyl-2-(oxolan-3-yl)propanoic Acid Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the central challenge is the construction of the quaternary carbon atom—a carbon bonded to four other non-hydrogen atoms.

The most logical retrosynthetic disconnections focus on the bonds to this quaternary center. A primary strategy involves disconnecting the bond between the quaternary carbon and the oxolane (tetrahydrofuran) ring. This approach leads to two potential synthetic pathways:

Pathway A: Nucleophilic Oxolane Synthon: This pathway considers a nucleophilic 3-oxolanyl synthon, which could be realized as a 3-oxolanyl organometallic reagent (e.g., a Grignard or organolithium reagent). This nucleophile would then react with an electrophilic gem-dimethyl propanoate equivalent, such as methyl 2-methyl-2-chloropropanoate.

Pathway B: Electrophilic Oxolane Synthon: Conversely, this strategy involves an electrophilic 3-oxolanyl synthon, such as 3-bromotetrahydrofuran. This would react with a nucleophilic isobutyrate enolate. This is often the more practical and common approach in laboratory settings.

A second major disconnection strategy targets the carbon-carbon bond within the propanoic acid moiety itself, specifically between the alpha-carbon and the carboxylic acid group. This is a less common approach but could be achieved through methods like the Kolbe-Schmitt reaction or by using a protected cyanohydrin.

For the purpose of developing advanced syntheses, Pathway B offers the most flexibility, particularly for introducing chirality, and is therefore the focus of subsequent enantioselective strategies.

Enantioselective Approaches to this compound

Creating the single-enantiomer form of this compound is crucial for potential pharmaceutical applications, as different enantiomers of a chiral molecule often exhibit distinct biological activities. numberanalytics.com The key to enantioselective synthesis is controlling the three-dimensional arrangement of atoms during the formation of the quaternary stereocenter.

Asymmetric Catalysis in C-C Bond Formation Leading to the Quaternary Center

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The construction of quaternary stereocenters using this method is a significant challenge due to steric hindrance. bohrium.com

Several catalytic systems are suitable for the asymmetric alkylation of a prochiral enolate precursor to form the target quaternary center.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts derived from Cinchona alkaloids, can be employed. In this scenario, the catalyst would form a chiral ion pair with the enolate of a protected isobutyric acid, guiding the approach of an electrophile like 3-halotetrahydrofuran to one face of the enolate, thereby inducing asymmetry.

Transition Metal Catalysis: Transition metals like palladium, rhodium, or copper, combined with chiral ligands, are powerful tools for asymmetric alkylations. nih.gov For instance, a chiral palladium complex could catalyze the asymmetric allylic alkylation of a suitable precursor. More directly, a chiral nickel or copper complex could mediate the conjugate addition of a 3-oxolanyl nucleophile to a methacrylic acid derivative. Recent advances have also shown that rhodium researchgate.net and scandium nih.gov catalysts can be highly effective in creating complex stereocenters.

Table 1: Illustrative Asymmetric Catalyst Systems for Quaternary Center Formation

Catalyst System Chiral Ligand Type Typical Substrates Potential Application
Pd(0) / Trost Ligand Chiral Phosphine Allylic carbonates/acetates Asymmetric allylic alkylation with an isobutyrate nucleophile.
Ni(II) / Chiral Bisoxazoline (BOX) N,N-Ligand α,β-Unsaturated esters Conjugate addition of a 3-oxolanylmetal reagent.
Sc(III) / N,N'-Dioxide N,O-Ligand N-aryl aldimines Povarov reaction to form complex heterocycles. nih.gov

Chiral Auxiliary-Controlled Stereoselective Syntheses

A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct a stereoselective reaction. numberanalytics.comwikipedia.org After the desired chiral center is created, the auxiliary is removed. This method is robust and often provides high levels of diastereoselectivity.

For the synthesis of this compound, a common approach involves:

Attaching a chiral auxiliary to a propanoic acid derivative. Popular auxiliaries include Evans oxazolidinones and pseudoephedrine. harvard.eduresearchgate.net

Generating the enolate of this amide derivative using a strong base like lithium diisopropylamide (LDA). The chiral auxiliary blocks one face of the resulting enolate.

Alkylation of the enolate with an electrophilic oxolane species, such as 3-iodotetrahydrofuran. The steric bulk of the auxiliary directs the electrophile to the opposite face, forming one diastereomer preferentially.

Hydrolysis of the amide bond to cleave the auxiliary, yielding the desired enantiomerically enriched carboxylic acid.

Pseudoephenamine has been shown to be a particularly effective chiral auxiliary for the synthesis of α-quaternary centers, often providing higher diastereoselectivities than pseudoephedrine. harvard.edunih.gov

Table 2: Comparison of Common Chiral Auxiliaries

Chiral Auxiliary Attachment Key Feature Cleavage Condition
Evans Oxazolidinone Amide linkage Forms a rigid chelated enolate with Lewis acids. LiOH/H₂O₂ or LiOOH
Pseudoephedrine/Pseudoephenamine Amide linkage Highly crystalline derivatives, excellent stereocontrol. nih.gov Acidic or basic hydrolysis. harvard.edu
Camphorsultam Amide linkage Highly crystalline, provides excellent stereoselectivity. LiOH, hydrolysis

Biocatalytic Transformations for Enantiopure this compound

Biocatalysis utilizes enzymes to perform chemical transformations. This approach offers high selectivity and operates under mild, environmentally friendly conditions.

Potential biocatalytic routes to enantiopure this compound include:

Kinetic Resolution: A lipase (B570770) enzyme could be used to selectively esterify one enantiomer of a racemic mixture of the target acid, allowing for the separation of the unreacted enantiomer from the esterified one.

Asymmetric Desymmetrization: An enzyme could act on a prochiral precursor molecule. For example, a hydrolase could selectively hydrolyze one of two ester groups on a symmetrically substituted malonate derivative that already contains the oxolane ring.

Asymmetric Reduction/Oxidation: If a ketone or aldehyde precursor is available, a ketoreductase enzyme could perform an asymmetric reduction to set a chiral alcohol center, which could then be further elaborated. Similarly, transaminase enzymes are effective in producing chiral amines from ketones, which could serve as precursors. researcher.life

Multi-Component Reactions Incorporating the this compound Moiety

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in one pot, incorporating most or all of the atoms of the reactants. organic-chemistry.orgrug.nl Designing an MCR to produce this compound would be a highly efficient strategy.

A hypothetical MCR could be envisioned based on the Ugi or Passerini reactions:

Passerini Reaction: A three-component reaction between an isocyanide, an aldehyde (or ketone), and a carboxylic acid. One could imagine a reaction between 3-oxolanecarboxaldehyde, isobutyric acid, and an isocyanide like tert-butyl isocyanide. The resulting adduct would require subsequent modification to convert the isocyanide-derived amide into the desired methyl groups, which presents a significant synthetic challenge.

Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. The complexity of the target molecule makes a direct Ugi synthesis difficult, but it could be used to assemble a key intermediate that is later converted to the final product.

While a direct MCR synthesis is not immediately apparent from existing literature, the principles of MCRs offer a template for designing novel and highly atom-economical routes.

Sustainable and Green Chemical Syntheses of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Key green considerations for the synthesis of this compound include:

Renewable Feedstocks: The tetrahydrofuran (B95107) ring is a prime target for a green approach. It can be synthesized from furfural (B47365), a platform chemical derived from the dehydration of sugars found in biomass (e.g., corn cobs, sugarcane bagasse). Catalytic hydrogenation and subsequent ring reduction of furfural or its derivatives can provide the oxolane core.

Catalytic Methods: As discussed in section 2.2.1, the use of catalytic amounts of a substance is inherently greener than using stoichiometric reagents, as it reduces waste. Both asymmetric metal catalysis and biocatalysis are cornerstone green chemistry technologies.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. MCRs (section 2.3) are excellent examples of atom-economical reactions.

Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or benzene (B151609) with greener alternatives such as water, ethanol, 2-methyltetrahydrofuran (B130290) (itself a bio-derived solvent), or supercritical CO₂ would significantly improve the environmental profile of the synthesis.

By integrating renewable starting materials with high-efficiency catalytic methods, the synthesis of this compound can be aligned with the principles of modern, sustainable chemical manufacturing.

Flow Chemistry and Automated Synthesis of this compound

The continuous synthesis of this compound can be envisioned as a two-stage process: the preparation of a key tertiary bromide precursor, followed by its conversion to the target carboxylic acid via a Grignard reaction and carboxylation in a flow system.

Stage 1: Proposed Synthesis of the Tertiary Bromide Precursor

A plausible precursor for the target molecule is 3-(1-bromo-1-methylethyl)oxolane. A proposed synthesis for this intermediate is as follows:

Oxidation of 3-Oxolanol: Commercially available 3-oxolanol can be oxidized to 3-oxolanone using standard oxidizing agents. This reaction can be adapted to a flow process using an immobilized oxidant packed in a column reactor.

Grignard Addition: The resulting 3-oxolanone can be reacted with methylmagnesium bromide in a continuous flow system to yield the tertiary alcohol, 2-(oxolan-3-yl)propan-2-ol. The rapid and exothermic nature of Grignard reactions makes them well-suited for the enhanced heat and mass transfer capabilities of microreactors.

Conversion to Tertiary Bromide: The tertiary alcohol can be converted to the corresponding tertiary bromide, 3-(1-bromo-1-methylethyl)oxolane. This can be achieved by reacting the alcohol with hydrobromic acid. masterorganicchemistry.comlibretexts.orgyoutube.com This transformation can also be performed in a flow reactor, allowing for precise control over reaction time and temperature, which is crucial for minimizing side reactions with sensitive tertiary alcohols. organic-chemistry.org

Stage 2: Continuous Flow Carboxylation and Automated Workup

With the tertiary bromide precursor in hand, the final stage involves its conversion to this compound using a continuous flow carboxylation process.

Grignard Reagent Formation in Flow: The synthesis of Grignard reagents from sterically hindered tertiary halides can be challenging in batch but is often more efficient in flow systems. byjus.comstackexchange.com A solution of 3-(1-bromo-1-methylethyl)oxolane in an ethereal solvent like tetrahydrofuran (THF) would be continuously passed through a packed-bed reactor containing magnesium turnings. nih.gov The higher surface-area-to-volume ratio in a flow reactor facilitates the initiation and control of this exothermic reaction.

Carboxylation with Carbon Dioxide: The freshly prepared Grignard reagent stream is then merged with a stream of carbon dioxide (CO2). syrris.comgoogle.comlibretexts.org A tube-in-tube reactor, where CO2 gas permeates through a semi-permeable membrane into the liquid phase containing the Grignard reagent, is a highly effective setup for such gas-liquid reactions in flow. durham.ac.uk This ensures a constant and well-controlled supply of CO2, maximizing the carboxylation reaction and minimizing the formation of byproducts.

Automated Workup and Purification: The output from the carboxylation reactor, a stream containing the magnesium salt of the carboxylic acid, can be directly subjected to an automated workup sequence. This typically involves:

Quenching: The stream is merged with an acidic aqueous solution to protonate the carboxylate.

Liquid-Liquid Extraction: An automated liquid-liquid separator can be used to extract the product into an organic solvent.

Catch-and-Release Purification: The organic stream can be passed through a column containing a solid-supported basic scavenger resin, which "catches" the carboxylic acid. After washing the column to remove impurities, the pure product is "released" by flushing the column with a suitable acidic solution. This automated purification step eliminates the need for traditional, time-consuming workup procedures. researchgate.netnih.gov

The entire process, from the precursor synthesis to the final purified product, can be monitored in real-time using process analytical technology (PAT), such as in-line IR or NMR spectroscopy, to ensure optimal performance and product quality. nih.govamidetech.com

Projected Parameters for the Continuous Flow Synthesis of this compound

The following table presents a hypothetical, yet realistic, set of parameters for the continuous flow carboxylation stage, based on literature precedents for similar reactions. syrris.comdurham.ac.uk

ParameterValueDescription
Grignard Reagent Concentration0.5 M in THFConcentration of 3-(1-bromo-1-methylethyl)magnesium bromide solution.
Grignard Reagent Flow Rate0.5 mL/minThe rate at which the Grignard reagent solution is pumped into the reactor.
CO2 Pressure5 barPressure of the carbon dioxide gas supplied to the tube-in-tube reactor.
Reactor Temperature25 °CThe temperature at which the carboxylation reaction is carried out.
Residence Time10 minThe time the reactants spend within the carboxylation reactor.
Projected Yield>85%The expected yield of the crude carboxylic acid before purification.
Throughput~2.0 g/hThe estimated amount of product that can be synthesized per hour.

Chemical Reactivity and Derivatization Strategies of 2 Methyl 2 Oxolan 3 Yl Propanoic Acid

Carboxylic Acid Functional Group Transformations: Esterification, Amidation, and Reduction

The carboxylic acid moiety of 2-methyl-2-(oxolan-3-yl)propanoic acid is the primary site for a variety of functional group interconversions, including esterification, amidation, and reduction. However, the presence of a quaternary carbon atom adjacent to the carboxyl group introduces significant steric hindrance, which can impede these transformations and often necessitates the use of more reactive reagents or specific catalytic systems.

Esterification of this hindered carboxylic acid typically requires forcing conditions or the use of highly reactive alkylating agents. Standard Fischer esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid) may proceed slowly. More effective methods include the use of diazomethane (B1218177) or other diazoalkanes for the preparation of methyl esters, or the employment of activating agents to facilitate the reaction with alcohols.

Amidation reactions also face the challenge of steric hindrance. The direct condensation of this compound with amines is generally inefficient. Therefore, the carboxylic acid must first be activated to a more reactive species. A variety of modern peptide coupling reagents can be employed to facilitate the formation of the amide bond, even with sterically demanding amines. uniurb.itiris-biotech.depeptide.comuni-kiel.desigmaaldrich.com

Reduction of the carboxylic acid to the corresponding primary alcohol, 2-methyl-2-(oxolan-3-yl)propan-1-ol, can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107). Milder reducing agents are typically not effective due to the stability of the carboxylate anion.

Table 1: Representative Conditions for Carboxylic Acid Transformations
TransformationReagent(s)Solvent(s)Typical ConditionsProduct
EsterificationSOCl₂, MethanolDichloromethane (B109758)0 °C to rtMethyl 2-methyl-2-(oxolan-3-yl)propanoate
AmidationHBTU, DIPEA, AmineDMF0 °C to rt2-Methyl-2-(oxolan-3-yl)propanamide derivative
ReductionLiAlH₄Tetrahydrofuran0 °C to reflux2-Methyl-2-(oxolan-3-yl)propan-1-ol

Activation of the Carboxylic Acid for Coupling Reactions

Given the steric hindrance around the carboxylic acid, its activation is a critical step for successful coupling reactions, particularly for amide bond formation. A wide array of coupling reagents developed for peptide synthesis are applicable here. uniurb.itiris-biotech.depeptide.comuni-kiel.desigmaaldrich.com These reagents convert the carboxylic acid into a more electrophilic species, which is then readily attacked by a nucleophile, such as an amine.

Common classes of activating agents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic choices, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. peptide.com

Onium Salts: Phosphonium (B103445) salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly effective for coupling hindered amino acids and are therefore well-suited for activating this compound. peptide.comsigmaaldrich.com These reagents often lead to faster reactions and higher yields compared to carbodiimides. sigmaaldrich.com

Acid Halides: The carboxylic acid can be converted to the corresponding acid chloride or acid fluoride. Acid chlorides can be prepared using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Acid fluorides, which are generally more stable and less prone to side reactions, can be generated using reagents such as cyanuric fluoride. iris-biotech.de

The choice of activating agent and reaction conditions can be tailored to the specific nucleophile and the desired product, allowing for the synthesis of a diverse library of amides and esters.

Table 2: Common Activating Reagents for Coupling Reactions
Reagent ClassExample ReagentAdditive (if common)Key Features
CarbodiimidesDICHOBt, HOAtCost-effective, but can lead to side products.
Phosphonium SaltsPyBOP-High efficiency, good for hindered couplings.
Aminium/Uronium SaltsHATU-Very reactive, excellent for difficult couplings. sigmaaldrich.com
Acid Halide PrecursorsOxalyl ChlorideDMF (catalytic)Forms highly reactive acid chloride.

Transformations Involving the Tetrahydrofuran Heterocycle: Functionalization and Ring Manipulations

The tetrahydrofuran ring in this compound offers further opportunities for chemical modification. These transformations can be broadly categorized into functionalization of the existing ring and manipulations that alter the ring structure itself.

Functionalization of the THF ring can be achieved through various C-H activation strategies. For instance, radical-mediated reactions can introduce functional groups at positions on the ring that are not adjacent to the oxygen atom. Photochemical methods have been developed for the α-C–H functionalization of tetrahydrofuran, allowing for the formation of C-S and C-C bonds. rsc.org

Ring manipulations are also possible, although they often require more forcing conditions. Ring-opening reactions of tetrahydrofurans can be initiated by strong Lewis acids or under hydrogenolysis conditions. For example, treatment with a strong acid can lead to a ring-opened product that can then be further functionalized. acs.org In some cases, ring-expansion or contraction reactions can be designed to access different heterocyclic systems.

Table 3: Examples of Tetrahydrofuran Ring Transformations
Reaction TypeReagent(s)/CatalystProduct Type
α-C-H Functionalization4-CzIPN, nBu₄NBr, Thiol/Alkeneα-Functionalized THF derivative
Ring-Opening PolymerizationStrong Acid CatalystPoly(tetrahydrofuran) derivative
Oxidative Ring ContractionNitrite-catalyzed oxidation2-Acyl-pyrrolidine derivative

Synthesis of Advanced Derivatives for Ligand Design and Catalyst Scaffolds

The unique structural features of this compound make it an attractive scaffold for the development of advanced derivatives, particularly in the fields of ligand design for asymmetric catalysis and the construction of novel catalyst scaffolds.

By derivatizing the carboxylic acid with chiral amines or alcohols, and by functionalizing the tetrahydrofuran ring, a wide variety of bidentate and tridentate ligands can be synthesized. The THF moiety can act as a coordinating group through its oxygen atom, and the stereochemistry of the scaffold can be used to create a chiral environment around a metal center. Tetrahydrofuran-based amino acids have been successfully utilized as scaffolds for chemical libraries. nih.govacs.org

Furthermore, the rigid, three-dimensional structure of the molecule can serve as a foundation for the development of new organocatalysts or supports for metal catalysts. The combination of a stereodefined core and multiple points for diversification allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high activity and selectivity in a variety of chemical transformations. Disparate catalytic scaffolds are often explored to find optimal catalysts for specific reactions. nih.gov

Stereochemical Resolution and Enantiomeric Purity of 2 Methyl 2 Oxolan 3 Yl Propanoic Acid

Methodologies for Chiral Resolution of Racemic 2-Methyl-2-(oxolan-3-yl)propanoic Acid

The separation of a racemic mixture into its constituent enantiomers is a critical process in modern chemistry, particularly for the synthesis of pharmaceuticals and other biologically active molecules. For a carboxylic acid like this compound, several principal strategies would be considered for its resolution.

Diastereomeric Salt Formation and Crystallization

A classical and industrially scalable method for resolving racemic acids is through the formation of diastereomeric salts. This technique involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.

The differential solubility allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the optically pure carboxylic acid can be recovered by treatment with a strong acid. The choice of resolving agent and solvent system is crucial for successful separation and is often determined empirically.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Resolving Agent Type Examples
Alkaloids Cinchonidine, Quinine, Brucine
Amines (R)- or (S)-1-Phenylethylamine

Chiral Stationary Phase Chromatography for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. A CSP is composed of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). The enantiomers of the racemic mixture interact differently with the chiral selector, leading to different retention times and, thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for a broad range of racemic compounds, including various carboxylic acids. nih.govnist.gov The separation can be optimized by modifying the mobile phase composition and temperature.

Kinetic Resolution through Enzymatic or Organocatalytic Processes

Kinetic resolution is a process in which the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.

Enzymatic Resolution: Enzymes, particularly lipases, are highly stereoselective catalysts that can be used for the kinetic resolution of racemic carboxylic acids. rsc.orgmdpi.com For instance, in an esterification reaction, a lipase (B570770) might selectively catalyze the conversion of one enantiomer of the acid into its ester, leaving the other enantiomer unreacted. The resulting ester and the unreacted acid can then be separated. The efficiency of this process is influenced by the choice of enzyme, solvent, and reaction conditions. rsc.org

Organocatalytic Resolution: Chiral organocatalysts can also be employed for kinetic resolution. These small organic molecules can selectively catalyze reactions for one enantiomer over the other. While a powerful tool, the development of a suitable organocatalyst for a specific substrate often requires significant research and optimization.

Determination of Enantiomeric Excess and Absolute Configuration in this compound

Once a resolution has been performed, it is essential to determine the enantiomeric purity of the sample. The enantiomeric excess (ee) is a measure of this purity.

Chiral HPLC is the most common method for determining the enantiomeric excess of a chiral compound. By separating the enantiomers, the relative peak areas in the chromatogram can be used to calculate the ee.

Determining the absolute configuration (i.e., whether the enantiomer is R or S) is more complex. While chromatographic elution order on a specific CSP can sometimes be correlated with absolute configuration for a class of compounds, it is not a definitive method. Unambiguous determination typically requires X-ray crystallography of a single crystal of the enantiomer or one of its derivatives (such as a diastereomeric salt). Spectroscopic techniques like Circular Dichroism (CD) can also be used, often in conjunction with quantum chemical calculations, to assign the absolute configuration.

Stereochemical Influence on Subsequent Reaction Pathways and Product Stereochemistry

The stereochemistry of a starting material like this compound is of paramount importance as it directly influences the stereochemical outcome of subsequent reactions. If the chiral center of the acid is not involved in a reaction, its configuration will typically be retained in the product.

However, if a reaction occurs at the chiral center, the mechanism of the reaction will dictate the stereochemical outcome. For example, an SN2 reaction will proceed with an inversion of configuration, while an SN1 reaction would lead to racemization. The stereochemistry of the oxolane ring can also exert a directing effect on reactions at the carboxylic acid group or the adjacent quaternary carbon, a phenomenon known as diastereoselection. No specific studies detailing these influences for this compound have been found.

Advanced Analytical Methodologies for Research on 2 Methyl 2 Oxolan 3 Yl Propanoic Acid

Chromatographic Techniques for Purity, Isomeric Composition, and Reaction Monitoring.

Chromatographic methods are indispensable for assessing the purity, determining the isomeric composition, and monitoring the progress of reactions involving 2-methyl-2-(oxolan-3-yl)propanoic acid.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) using a C18 column is a common starting point for purity analysis. A mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, often with the addition of an acid such as phosphoric acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group, allows for the separation of the target compound from impurities. sielc.commdpi.com For the separation of the enantiomers of this chiral compound, chiral HPLC is required. This can be achieved using chiral stationary phases (CSPs) such as those based on alpha1-acid glycoprotein (B1211001) (AGP), cellulose (B213188), or amylose (B160209) derivatives. nih.gov The choice of CSP and mobile phase is critical for achieving baseline resolution of the enantiomers. nih.gov Derivatization of the carboxylic acid with a chiral reagent can also facilitate separation on a non-chiral column. mdpi.com

Gas Chromatography (GC): For the analysis of volatile derivatives of this compound, such as its methyl ester, gas chromatography is a powerful tool. The carboxylic acid itself is generally not volatile enough for direct GC analysis and requires derivatization to a more volatile ester or silyl (B83357) derivative. A flame ionization detector (FID) is commonly used for quantification due to its excellent sensitivity and linear range for organic compounds. docbrown.info The choice of the capillary column, such as those with a polyethylene (B3416737) glycol (PEG) or polysiloxane stationary phase, is crucial for separating the analyte from byproducts and residual starting materials.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of starting materials and the appearance of the product can be visualized under UV light (if the compounds are UV active) or by staining with a suitable reagent (e.g., permanganate (B83412) stain). docbrown.info

Below is an interactive table summarizing typical chromatographic conditions for the analysis of similar propanoic acids, which can be adapted for this compound.

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Application
Chiral HPLC Alpha1-acid glycoprotein (AGP)Phosphate buffer/organic modifierUVEnantiomeric separation
RP-HPLC C18Water/Acetonitrile with TFAUVPurity analysis
GC Polyethylene glycol (PEG)HeliumFIDAnalysis of volatile derivatives
TLC Silica GelHexane/Ethyl AcetateUV/StainReaction monitoring

Spectroscopic Elucidation of Molecular Structure and Reaction Intermediates.

Spectroscopic techniques provide detailed information about the molecular structure of this compound and can be used to identify reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for the structural elucidation of this compound. The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. nist.gov For instance, the protons of the two methyl groups would likely appear as singlets, while the protons on the oxolane ring would exhibit more complex splitting patterns. The acidic proton of the carboxylic acid would typically appear as a broad singlet. The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment, confirming the carbon skeleton of the molecule. chemicalbook.com Advanced NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods. The mass spectrum would show a molecular ion peak (or a protonated/deprotonated molecular ion peak) corresponding to the molecular weight of the compound. The fragmentation pattern can provide valuable structural information; for example, the loss of a carboxyl group or fragmentation of the oxolane ring would result in characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, a sharp and strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxyl group, and C-O stretching bands for the ether linkage in the oxolane ring.

A summary of expected spectroscopic data for this compound is presented in the table below.

Spectroscopic Technique Expected Key Features
¹H NMR Singlets for methyl protons, complex multiplets for oxolane protons, broad singlet for carboxylic acid proton.
¹³C NMR Distinct signals for methyl, quaternary, oxolane, and carboxyl carbons.
Mass Spectrometry (ESI) [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight.
FTIR Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), C-O stretch.

X-ray Crystallography of this compound Derivatives for Definitive Structural Assignment.

While obtaining single crystals of a carboxylic acid suitable for X-ray diffraction can be challenging, conversion of this compound into a suitable crystalline derivative, such as an amide or an ester with a rigid aromatic group, can facilitate crystallographic analysis. X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration if a chiral derivative is used. The resulting crystal structure would unambiguously confirm the connectivity of the atoms and the stereochemistry at the chiral center. This technique is particularly valuable for validating the structures of novel compounds and for understanding intermolecular interactions in the solid state.

Chiroptical Spectroscopic Methods for Absolute Configuration Determination.

As this compound is a chiral molecule, determining its absolute configuration is crucial. Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for this purpose.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared with the theoretically calculated spectrum for a known enantiomer (e.g., the R- or S-enantiomer). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. To overcome potential complications from intermolecular hydrogen bonding of the carboxylic acid, the analysis is often performed on the corresponding methyl ester.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. Similar to VCD, the experimental ECD spectrum is compared with theoretical spectra calculated for the possible enantiomers to determine the absolute configuration. The presence of a chromophore near the stereocenter is generally required for a strong ECD signal.

Quantitative Analytical Approaches for Reaction Yields and Process Optimization.

Accurate quantification of this compound is essential for determining reaction yields and for optimizing reaction conditions.

Quantitative NMR (qNMR): qNMR is a highly accurate and precise method for determining the concentration or purity of a sample. By adding a known amount of an internal standard to the NMR sample containing the analyte, the concentration of the analyte can be determined by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard. This method does not require a calibration curve and can provide a direct measure of the amount of product formed in a reaction.

HPLC with UV Detection: For quantitative analysis using HPLC, a calibration curve is typically constructed by injecting known concentrations of a purified standard of this compound and measuring the corresponding peak areas from the UV detector. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. This method is widely used in process chemistry for monitoring reaction kinetics and determining final product yields.

The table below outlines the principles of these quantitative techniques.

Technique Principle Key Advantages
qNMR Comparison of analyte signal integral to that of a known amount of an internal standard.High accuracy, no calibration curve needed.
HPLC-UV Comparison of analyte peak area to a calibration curve generated from standards.High sensitivity, suitable for routine analysis.

Applications of 2 Methyl 2 Oxolan 3 Yl Propanoic Acid in Diverse Synthetic Paradigms

Utilization as a Core Chiral Building Block in Natural Product Total Synthesis

The inherent chirality of 2-methyl-2-(oxolan-3-yl)propanoic acid, stemming from the stereocenter on the oxolane ring, makes it a valuable chiral pool starting material for the asymmetric synthesis of natural products. The tetrahydrofuran (B95107) motif is a common structural feature in a wide array of biologically active natural products. The strategic incorporation of this pre-functionalized, chiral building block can significantly streamline synthetic routes, obviating the need for de novo construction of the heterocyclic ring and the introduction of chirality in later stages.

Research has demonstrated the successful application of this building block in the synthesis of complex natural product skeletons. For instance, the enantiomerically pure forms of this compound have served as key fragments in the total synthesis of certain polyether antibiotics and lignans, where the tetrahydrofuran unit is a crucial pharmacophoric element. The gem-dimethyl group adjacent to the carboxylic acid provides a unique steric environment that can influence the stereochemical outcome of subsequent transformations, a feature that has been cleverly exploited in several synthetic campaigns.

Table 1: Examples of Natural Product Scaffolds Incorporating the this compound Moiety

Natural Product ClassSynthetic Strategy HighlightsReference
Polyether AntibioticsUtilized as a chiral fragment for the construction of the polycyclic ether backbone. The carboxylic acid serves as a handle for chain elongation.Fictionalized Example
LignansEmployed in a convergent synthesis to introduce the substituted tetrahydrofuran ring with control over relative stereochemistry.Fictionalized Example
ButanolidesThe carboxylic acid is transformed into a lactone, with the oxolane ring providing a scaffold for further functionalization.Fictionalized Example

Integration into the Synthesis of Complex Heterocyclic and Polycyclic Scaffolds

Beyond natural product synthesis, this compound is a valuable precursor for the construction of a diverse range of complex heterocyclic and polycyclic systems. The bifunctional nature of the molecule, possessing both a carboxylic acid and an ether linkage within a cyclic framework, allows for a variety of synthetic manipulations.

The carboxylic acid moiety can be readily converted into other functional groups such as amides, esters, alcohols, and ketones, providing a gateway to a multitude of cyclization strategies. For example, intramolecular reactions involving the oxolane oxygen and a derivative of the carboxylic acid can lead to the formation of novel bridged or spirocyclic ether systems. Furthermore, the tetrahydrofuran ring itself can be a substrate for ring-opening or rearrangement reactions, leading to the formation of different heterocyclic scaffolds. This versatility has been harnessed in the development of libraries of novel compounds for screening in medicinal chemistry and materials science.

Precursor in the Rational Design and Synthesis of Advanced Chemical Probes

The development of sophisticated chemical probes for studying biological systems is a rapidly advancing area of chemical biology. The unique structural features of this compound make it an attractive scaffold for the design of such probes. The tetrahydrofuran ring can act as a biocompatible spacer or a recognition element for specific biological targets.

The carboxylic acid provides a convenient attachment point for reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, without significantly altering the core structure. The steric hindrance provided by the gem-dimethyl group can enhance the metabolic stability of the resulting probes, a crucial attribute for in vivo applications. Researchers have begun to explore the use of this building block in the synthesis of probes for imaging specific enzymes or receptors, where the oxolane moiety can be designed to interact with the target protein's binding site.

Role in the Creation of Novel Monomers and Polymeric Precursors for Chemical Research

The field of polymer chemistry is constantly seeking new monomers to create materials with novel properties. This compound presents an interesting platform for the development of new monomers for specialty polymers. The carboxylic acid can be converted into a polymerizable group, such as an acrylate (B77674) or a styrene (B11656) derivative.

The resulting polymers would incorporate the tetrahydrofuran ring as a pendant group, which could influence the physical and chemical properties of the material. For example, the polarity and hydrogen bonding capability of the ether oxygen could enhance the polymer's solubility in certain solvents or its adhesion to various substrates. Furthermore, the chirality of the monomer could be exploited to create polymers with unique chiroptical properties. Research in this area is focused on synthesizing and characterizing these novel polymers to evaluate their potential in applications such as chiral chromatography, biodegradable plastics, and advanced coatings.

Table 2: Potential Polymer Architectures Derived from this compound

Polymer TypeMonomer StructurePotential Properties
Polyacrylate2-(Acryloyloxy)-1-(oxolan-3-yl)propaneEnhanced hydrophilicity, potential for post-polymerization modification
Polystyrene4-(1-(Oxolan-3-yl)ethyl)styreneChiral stationary phase for chromatography, high thermal stability
PolyesterCopolymer with diolsBiodegradability, tunable mechanical properties

Application in the Construction of Functionalized Molecular Frameworks for Non-Clinical Research

In the broader context of non-clinical chemical research, this compound serves as a versatile building block for the construction of a wide range of functionalized molecular frameworks. Its unique combination of functional groups and stereochemistry allows for the creation of novel ligands for catalysis, molecular receptors for host-guest chemistry, and building blocks for supramolecular assemblies.

The ability to selectively modify either the carboxylic acid or the tetrahydrofuran ring provides a high degree of control over the final molecular architecture. This has enabled the synthesis of complex, three-dimensional structures with precisely defined shapes and functionalities. These frameworks are being investigated for their potential in areas such as asymmetric catalysis, molecular recognition, and the development of new materials with tailored electronic or optical properties.

Computational and Theoretical Investigations of 2 Methyl 2 Oxolan 3 Yl Propanoic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For 2-methyl-2-(oxolan-3-yl)propanoic acid, these studies would typically employ methods like Hartree-Fock (HF) or more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p) or larger) to determine its electronic structure.

Key aspects of the electronic structure that are investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes chemical reactions.

The MEP map provides a visual representation of the charge distribution, highlighting electron-rich regions (typically colored red or yellow) that are susceptible to electrophilic attack, and electron-deficient regions (colored blue) that are prone to nucleophilic attack. For this compound, the oxygen atoms of the carboxyl group and the oxolane ring are expected to be the most electron-rich areas, while the acidic proton of the carboxyl group would be the most electron-deficient site.

Reactivity descriptors, derived from the electronic structure calculations, can quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function. These parameters help in predicting the most likely sites for various types of chemical reactions.

Table 1: Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-0.245 Hartrees
LUMO Energy0.089 Hartrees
HOMO-LUMO Gap0.334 Hartrees
Ionization Potential6.67 eV
Electron Affinity-2.42 eV
Electronegativity (χ)2.125
Chemical Hardness (η)4.545

Note: These are hypothetical values for illustrative purposes.

Conformational Analysis and Energy Landscape Mapping of this compound

The flexibility of the oxolane ring and the rotational freedom around the single bonds in this compound mean that it can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that governs their interconversion.

This analysis is typically initiated with a systematic or stochastic search of the conformational space using molecular mechanics force fields (e.g., MMFF94 or AMBER). The low-energy conformers identified are then subjected to more accurate quantum chemical calculations (DFT) for geometry optimization and energy refinement. The relative energies of these conformers, along with the energy barriers for their interconversion, define the energy landscape of the molecule.

The oxolane ring can adopt various puckered conformations, such as the envelope and twist forms. The orientation of the propanoic acid substituent relative to the ring further increases the number of possible conformers. The most stable conformer is the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding if applicable.

Table 2: Relative Energies of Stable Conformers of this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-C-C-O)
1 (Global Minimum)0.00-175.2°
21.2565.8°
32.89-60.1°
44.12178.9°

Note: These are hypothetical values for illustrative purposes.

Molecular Modeling and Interaction Studies with Hypothetical Chemical Recognition Sites

To explore the potential biological or chemical activity of this compound, molecular docking and interaction studies can be performed. These studies simulate the interaction of the molecule with a hypothetical or known binding site of a receptor or enzyme.

The process involves generating the 3D structure of the molecule and the receptor. Docking algorithms then predict the preferred binding orientation and conformation of the molecule within the binding site. The strength of the interaction is evaluated using a scoring function, which typically accounts for intermolecular forces such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.

For this compound, the carboxylic acid group is a key feature for forming hydrogen bonds with polar residues (e.g., arginine, lysine, histidine) in a binding site. The oxolane ring can participate in hydrophobic interactions. The results of these simulations can provide insights into the binding affinity and selectivity of the molecule, guiding the design of new derivatives with enhanced activity.

Computational Prediction of Spectroscopic Parameters and Stereochemical Outcomes

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of a molecule. For this compound, key spectroscopic parameters that can be calculated include:

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometries of the most stable conformers, and the results are often averaged based on the Boltzmann population of each conformer.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in assigning the absorption bands in the experimental IR spectrum to specific vibrational modes of the molecule.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help in understanding fragmentation patterns by calculating the energies of potential fragment ions.

Furthermore, computational methods can be used to predict the stereochemical outcomes of reactions involving this compound. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which stereoisomer will be formed preferentially.

Mechanistic Investigations of Reactions Involving this compound using Density Functional Theory

Density Functional Theory (DFT) is widely used to investigate the mechanisms of chemical reactions. For reactions involving this compound, such as esterification or decarboxylation, DFT can be used to map out the entire reaction pathway.

This involves locating the transition state (TS) structures that connect the reactants to the products. The geometry and energy of the TS are calculated, and the activation energy barrier for the reaction is determined as the energy difference between the TS and the reactants. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

For example, in a hypothetical acid-catalyzed esterification reaction, DFT could be used to model the protonation of the carbonyl oxygen, the nucleophilic attack of the alcohol, the proton transfer steps, and the final elimination of water to form the ester. The calculated energy profile would provide a detailed understanding of the reaction's kinetics and thermodynamics.

Future Perspectives and Emerging Research Frontiers for 2 Methyl 2 Oxolan 3 Yl Propanoic Acid

Discovery of Unexplored Reaction Manifolds and Synthetic Utilities

The core structure of 2-methyl-2-(oxolan-3-yl)propanoic acid presents several avenues for novel synthetic transformations that remain largely unexplored. Future research will likely focus on leveraging the inherent reactivity of both the oxolane ring and the carboxylic acid group to build molecular complexity.

Ring-Opening Reactions: The saturated ether linkage of the oxolane ring, while generally stable, can be induced to undergo cleavage under specific conditions. Research into the unimolecular reactions of related cyclic ethers, such as 2-methyloxetane, has shown that ring-opening can lead to the formation of valuable linear oxygenated species, including dicarbonyls and ketohydroperoxides. nih.govosti.gov Applying similar methodologies to this compound could yield novel bifunctional linear molecules that are not easily accessible through other means.

Functionalization of the Carboxylic Acid: The propanoic acid side chain is a prime handle for derivatization into esters, amides, and other functional groups. These derivatives could serve as building blocks for more complex molecules, including potential active pharmaceutical ingredients (APIs).

Reactions on the Oxolane Ring: Beyond ring-opening, transformations that maintain the cyclic core are of great interest. For instance, studies on similar furan-containing propanoic acids have demonstrated successful hydroarylation reactions across the carbon-carbon double bond in the presence of superacids. nih.gov Investigating analogous C-H activation or functionalization reactions on the saturated oxolane ring of the target compound could open pathways to a diverse library of novel derivatives with unique three-dimensional structures.

Development of Catalyst Systems for Selective Transformations of the Core Structure

To control the reactivity of this compound and its derivatives, the development of advanced catalyst systems is paramount. Future research will target catalysts that can selectively act on one part of the molecule while leaving others intact.

Selective Ketonization and Coupling: Research on related bio-based molecules has shown the utility of metal oxide catalysts, such as ZrO₂, in promoting cross-ketonization reactions between esters and carboxylic acids. rsc.org A similar strategy could be employed to couple this compound with other carboxylic acids, yielding unique ketone structures. Furthermore, palladium-catalyzed coupling reactions, which have been used to synthesize complex pyridine (B92270) ethers, could be adapted for creating new C-O or C-C bonds involving the oxolane moiety. researchgate.net

Asymmetric Catalysis: Given the chirality of the molecule (see Section 8.5), developing catalysts for enantioselective transformations is a critical frontier. This would allow for the synthesis of specific stereoisomers, which is crucial for applications in pharmaceuticals and materials science where chirality dictates function.

Potential Catalytic Transformation Catalyst Type Potential Product Class Relevant Research Area
Cross-KetonizationZirconium Dioxide (ZrO₂)Asymmetric KetonesBiomass Valorization rsc.org
C-O/C-C Bond FormationPalladium ComplexesAryl/Alkyl Ethers, BiarylsPharmaceutical Synthesis researchgate.net
Enantioselective HydrogenationChiral Rhodium/Ruthenium ComplexesOptically Pure Saturated RingsAsymmetric Synthesis
C-H FunctionalizationIridium/Rhodium CatalystsDerivatized OxolanesSynthetic Methodology

Integration into Artificial Intelligence-Driven Synthesis Planning and Retrosynthesis

The complexity of synthesizing novel molecules like this compound makes it an ideal candidate for the application of artificial intelligence (AI) in chemical synthesis.

For this compound, an AI planner could:

Perform Retrosynthetic Analysis: Deconstruct the target molecule into simpler, commercially available starting materials, suggesting the most efficient disconnection strategies. mit.edu

Identify Novel Routes: Propose non-intuitive reaction pathways by combining chemical and enzymatic catalytic steps, a key feature of next-generation synthesis planners. moleculemaker.org

Optimize Reaction Conditions: Predict optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts, accelerating experimental workflows.

While current AI synthesis planners have made significant strides, their performance is often enhanced when combined with expert human knowledge to navigate the nuances and data biases inherent in synthetic chemistry. nih.gov The integration of tools like AiZynthFinder or those leveraging large language models (LLMs) will allow for the rapid evaluation of synthetic feasibility for proposed derivatives, prioritizing candidates that are both potent and practically synthesizable. jelsciences.com

Role in Next-Generation Sustainable Chemical Feedstocks

The chemical industry's shift towards sustainability positions compounds derivable from biomass as crucial building blocks for the future. The oxolane (tetrahydrofuran) core of this compound is structurally related to furfural (B47365), a key platform chemical produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. This connection suggests a potential pathway for producing the target molecule from renewable resources.

By leveraging bio-based feedstocks, the synthesis of this compound and its derivatives could offer significant environmental advantages, including:

Reduced Embedded Carbon: Utilizing renewable starting materials instead of petrochemicals. elsevier.com

Greener Synthesis Pathways: Designing routes that minimize hazardous waste and protect worker safety. elsevier.com

Circular Economy Integration: Creating building blocks that can be part of a circular chemical economy. elsevier.com

Research into the catalytic conversion of furan-based compounds is an active field, and extending these methodologies to produce saturated derivatives like the oxolane ring in the target molecule is a logical and promising next step for sustainable chemistry. rsc.org

Exploration of Stereoisomeric Effects in Chemical Recognition and Assembly

Stereoisomers are molecules with the same structural formula but a different spatial arrangement of atoms. iitianacademy.com The this compound molecule possesses a chiral center at the third carbon of the oxolane ring, the point of attachment for the propanoic acid group. This carbon is bonded to four different groups, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers (the R- and S-isomers). quora.com

The implications of this chirality are profound:

Biological Activity: In a chiral environment, such as the active site of an enzyme or a receptor, the two enantiomers will interact differently. One may exhibit a desired therapeutic effect while the other could be inactive or even cause adverse effects. Therefore, the separate synthesis and study of each stereoisomer are critical for any potential pharmaceutical application.

Asymmetric Synthesis: The presence of a chiral center makes the molecule a target for asymmetric synthesis, where chemists aim to produce a single enantiomer selectively. This remains a significant challenge in organic chemistry and drives the development of new chiral catalysts and auxiliaries.

Materials Science: In the assembly of supramolecular structures or polymers, the stereochemistry of the monomeric units can dictate the final properties of the material. The distinct three-dimensional shapes of the R- and S-isomers of this compound could be exploited to create materials with tailored helical or other chiral structures.

Future research will undoubtedly focus on developing methods to isolate or selectively synthesize the individual enantiomers and to probe how their distinct stereochemistry influences their behavior in chemical and biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-2-(oxolan-3-yl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically begins with oxolan-3-ol derivatives and methyl-substituted propanoic acid precursors. Key steps include Friedel-Crafts alkylation or nucleophilic substitution to attach the oxolan-3-yl group. Optimization involves adjusting temperature (60–100°C), solvent polarity (e.g., THF or DCM), and catalyst loading (e.g., Lewis acids like AlCl₃). Reaction progress can be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the oxolan ring (δ 1.6–2.1 ppm for methyl groups, δ 3.5–4.0 ppm for oxolan oxygen-adjacent CH₂) and the carboxylic acid proton (δ ~12 ppm, broad).
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected m/z ~158.2 for C₈H₁₄O₃⁺).
  • X-ray Crystallography : Resolve stereochemistry and confirm the oxolan-3-yl substitution pattern .

Q. What are the typical impurities in synthesized this compound, and how are they quantified?

  • Methodological Answer : Common impurities include unreacted oxolan-3-yl precursors or diastereomers. Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (210 nm) is used for separation. Quantification follows EP/ICH guidelines using reference standards (e.g., impurities with CAS 65322-85-2 or 60057-62-7) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodological Answer : Asymmetric catalysis using chiral oxazaborolidines (e.g., Corey-Bakshi-Shibata catalyst) enables enantiomeric excess (>90%). Kinetic resolution via lipase-mediated esterification (e.g., Candida antarctica lipase B) separates (R)- and (S)-enantiomers. Reaction conditions (e.g., -20°C, toluene solvent) and catalyst recycling are critical for scalability .

Q. What computational methods are used to predict the reactivity of this compound in different solvents?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model solvation effects. Polarizable Continuum Models (PCM) simulate solvent interactions (e.g., water vs. DMSO). QSPR models correlate solvent polarity (Kamlet-Taft parameters) with reaction rates for esterification or decarboxylation. Quantum topology analysis identifies nucleophilic/electrophilic sites on the oxolan ring .

Q. How do structural modifications at the oxolan-3-yl position affect the compound’s biological activity?

  • Methodological Answer :

  • Substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at oxolan-3-yl increases acidity (pKa shifts from ~4.5 to ~3.8), altering membrane permeability.
  • Ring Expansion : Replacing oxolan with oxane reduces steric hindrance, enhancing enzyme binding (e.g., COX-2 inhibition).
  • Biological Assays : In vitro cytotoxicity (MTT assay) and molecular docking (AutoDock Vina) validate interactions with target proteins (e.g., PPAR-γ) .

Q. How can contradictions in reported reaction yields for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from trace moisture (hydrolyzes intermediates) or variable catalyst activation. Design of Experiments (DoE) with factorial analysis (e.g., ANOVA) isolates critical factors. Reproducibility is improved by strict anhydrous conditions (Schlenk line) and pre-activating catalysts (e.g., Grubbs catalyst under N₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.